Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
CAS No.:
Cat. No.: VC13627145
Molecular Formula: C10H11N3O2
Molecular Weight: 205.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11N3O2 |
|---|---|
| Molecular Weight | 205.21 g/mol |
| IUPAC Name | ethyl 7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate |
| Standard InChI | InChI=1S/C10H11N3O2/c1-3-15-10(14)8-6-12-13-7(2)4-5-11-9(8)13/h4-6H,3H2,1-2H3 |
| Standard InChI Key | SQDHSLQOVIIGFN-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C2N=CC=C(N2N=C1)C |
| Canonical SMILES | CCOC(=O)C1=C2N=CC=C(N2N=C1)C |
Introduction
Chemical Identity and Structural Features
Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS: 140706-36-1) belongs to the azolo[1,5-a]pyrimidine family, characterized by a bicyclic system merging pyrazole and pyrimidine rings. Key structural attributes include:
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Molecular formula: C₁₃H₁₃N₃O₂
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Molecular weight: 243.26 g/mol
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Substituents: A methyl group at C7 and an ethyl ester at C3, which enhance solubility and modulate electronic properties .
The planar fused-ring system enables π-π interactions with biological targets, while the ester group provides a handle for further functionalization .
Synthesis and Optimization
Reaction Protocol
The compound is synthesized via a one-pot oxidative radical cyclization between benzaldehyde derivatives and ethyl 3-amino-1H-pyrazole-4-carboxylate, using di-tert-butyl peroxide (DTBP) as a two-carbon unit source .
Typical procedure:
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Reactants: Benzaldehyde (2 mmol), ethyl 3-amino-1H-pyrazole-4-carboxylate (2 mmol), DTBP (6 mmol).
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Solvent: Dichloroethane (DCE, 10 mL).
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Conditions: 130°C for 24 h in a sealed tube.
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Workup: Aqueous extraction, column chromatography (petroleum ether/EtOAc = 8:1).
Scalability
A scaled-up synthesis (2 mmol → 388 mg product) confirmed reproducibility, with no significant yield drop, underscoring industrial feasibility .
Mechanistic Insights
DTBP acts as both an oxidant and a methylene donor, facilitating cyclization via radical intermediates. The reaction proceeds through:
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Imine formation between aldehyde and aminopyrazole.
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Radical-initiated cyclization to form the pyrimidine ring.
Physicochemical Characterization
Spectroscopic Data
1H NMR (400 MHz, CDCl₃):
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δ 8.58 (s, 1H, H2), 8.24–8.17 (m, 2H, aromatic), 7.53–7.47 (m, 3H, aromatic), 4.45 (q, J = 7.2 Hz, 2H, OCH₂), 2.86 (s, 3H, CH₃), 1.47 (t, J = 7.2 Hz, 3H, CH₃) .
13C NMR (100 MHz, CDCl₃):
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δ 162.8 (C=O), 158.5 (C5), 147.8 (C7), 147.4 (C3a), 128.9–125.7 (aromatic carbons), 60.2 (OCH₂), 17.7 (CH₃), 14.5 (CH₃) .
HRMS (ESI): [M + Na]+ calcd. 266.1003, found 266.1001 .
Comparative Analysis of Derivatives
| Derivative (Position) | Yield (%) | Melting Point (°C) |
|---|---|---|
| 5-Phenyl (3a) | 85 | 121–123 |
| 5-(4-Chlorophenyl) (3h) | 76 | 117–119 |
| 5-(4-CF₃-phenyl) (3j) | 68 | 161–163 |
Electron-withdrawing substituents (e.g., -CF₃) reduce yields due to increased steric hindrance .
Functionalization and Applications
Hydrolysis to Carboxylic Acid
Treatment with LiOH in THF/H₂O (rt, 12 h) quantitatively yields 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid, a precursor for conjugates .
Bioconjugation
The carboxylic acid derivative couples with estrone via EDC/DMAP, forming a steroid hybrid (94% yield), explored for targeted cancer therapies .
Thioamide Synthesis
Reaction with benzimidamide and sulfur under basic conditions affords thioamide derivatives, potential kinase inhibitors .
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